molecular formula C22H23Cl2F3N2O4 B15002204 ethyl 1-cyclohexyl-4-{[(2,4-dichlorophenyl)carbonyl]amino}-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

ethyl 1-cyclohexyl-4-{[(2,4-dichlorophenyl)carbonyl]amino}-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B15002204
M. Wt: 507.3 g/mol
InChI Key: KTNFHCHSRQQDGP-UHFFFAOYSA-N
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Description

ETHYL 1-CYCLOHEXYL-4-(2,4-DICHLOROBENZAMIDO)-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, a cyclohexyl group, and multiple substituents such as dichlorobenzamido, trifluoromethyl, and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-CYCLOHEXYL-4-(2,4-DICHLOROBENZAMIDO)-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the cyclohexyl group and other substituents. Common reagents used in these reactions include cyclohexanone, ethyl acetoacetate, and various chlorinating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-CYCLOHEXYL-4-(2,4-DICHLOROBENZAMIDO)-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes

Scientific Research Applications

ETHYL 1-CYCLOHEXYL-4-(2,4-DICHLOROBENZAMIDO)-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals, polymers, and other materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 1-CYCLOHEXYL-4-(2,4-DICHLOROBENZAMIDO)-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

ETHYL 1-CYCLOHEXYL-4-(2,4-DICHLOROBENZAMIDO)-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    Cyclohexyl derivatives: Compounds with similar cyclohexyl groups but different substituents.

    Pyrrole derivatives: Compounds with a pyrrole ring and various substituents.

    Trifluoromethyl compounds: Compounds containing the trifluoromethyl group, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C22H23Cl2F3N2O4

Molecular Weight

507.3 g/mol

IUPAC Name

ethyl 1-cyclohexyl-4-[(2,4-dichlorobenzoyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)pyrrole-3-carboxylate

InChI

InChI=1S/C22H23Cl2F3N2O4/c1-3-33-19(31)17-12(2)29(14-7-5-4-6-8-14)20(32)21(17,22(25,26)27)28-18(30)15-10-9-13(23)11-16(15)24/h9-11,14H,3-8H2,1-2H3,(H,28,30)

InChI Key

KTNFHCHSRQQDGP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C1(C(F)(F)F)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C3CCCCC3)C

Origin of Product

United States

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